molecular formula C12H8FNO B13627361 2-(6-Fluoropyridin-3-yl)benzaldehyde

2-(6-Fluoropyridin-3-yl)benzaldehyde

Cat. No.: B13627361
M. Wt: 201.20 g/mol
InChI Key: USLWOFAJUYSYHH-UHFFFAOYSA-N
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Description

2-(6-Fluoropyridin-3-yl)benzaldehyde is a fluorinated bifunctional scaffold that integrates a benzaldehyde moiety with a fluoropyridine ring. This structure is highly valuable in medicinal chemistry and drug discovery for constructing complex molecules. The aldehyde group serves as a versatile handle for synthetic transformations, including condensation reactions to form imines or hydrazones, and as a precursor for heterocyclic synthesis. The fluoropyridinyl unit is a common pharmacophore found in bioactive molecules and can enhance a compound's metabolic stability, binding affinity, and cell membrane permeability . Compounds featuring similar benzaldehyde and fluoropyridine motifs are investigated in various therapeutic areas. Research indicates that such structures can serve as key intermediates in developing treatments for conditions like sickle cell disease, where related benzaldehyde compounds function as direct polymer destabilizing agents . Furthermore, the scaffold is useful in creating fluorescent probes and advanced materials science products, as the fluoropyridine ring can be integral to the photophysical properties of the resulting molecule . This chemical is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle it with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H8FNO

Molecular Weight

201.20 g/mol

IUPAC Name

2-(6-fluoropyridin-3-yl)benzaldehyde

InChI

InChI=1S/C12H8FNO/c13-12-6-5-9(7-14-12)11-4-2-1-3-10(11)8-15/h1-8H

InChI Key

USLWOFAJUYSYHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CN=C(C=C2)F

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approach

A common and efficient method to prepare this compound is through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • General Procedure : The reaction typically involves the coupling of an aryl halide (e.g., 6-fluoropyridin-3-yl bromide or iodide) with a benzaldehyde derivative bearing a boronic acid or boronate ester functionality.
  • Catalysts and Ligands : Pd2(dba)3 with XantPhos or similar ligands is commonly used to facilitate the coupling.
  • Base and Solvent : Bases such as t-BuONa in toluene or other aprotic solvents at elevated temperatures (around 110 °C) are employed.
  • Reaction Time : The reaction is generally carried out for 12 hours under an inert atmosphere (N2).
  • Workup and Purification : After completion, the mixture is concentrated under reduced pressure, and the product is purified by preparative HPLC or silica gel chromatography.

This method provides good yields and high purity of the desired this compound.

Condensation and Multicomponent Reactions

Other synthetic routes include condensation reactions involving substituted pyridin-2-amine and pyridine-2-carbaldehyde derivatives under acidic conditions to form imidazo[1,2-a]pyridine intermediates, which can be further functionalized to yield the target compound.

  • Method A : A mixture of substituted pyridin-2-amine and substituted pyridine-2-carbaldehyde is reacted in methanol with p-toluenesulfonic acid and an isocyanide at 70 °C for 12 hours.
  • Method B and C : Subsequent transformations include acid treatment and palladium-catalyzed arylation to introduce the fluoropyridinyl group.
  • Purification : The intermediates and final products are purified by silica gel chromatography or preparative HPLC.

Data Tables Summarizing Preparation Conditions and Outcomes

Method Starting Materials Catalyst/Conditions Temperature Time Yield (%) Purification Method Notes
Pd-catalyzed cross-coupling 6-Fluoropyridin-3-yl bromide + 2-formylphenylboronic acid Pd2(dba)3, XantPhos, t-BuONa, toluene 110 °C 12 h Moderate to high Prep-HPLC or silica gel chromatography Inert atmosphere (N2) required
Condensation (Method A) Substituted pyridin-2-amine + substituted pyridine-2-carbaldehyde + isocyanide TosOH, MeOH 70 °C 12 h Moderate Silica gel chromatography Precursor to imidazo[1,2-a]pyridine intermediates
Acid treatment (Method B) Imidazo[1,2-a]pyridin-3-amine derivative HCl/dioxane, MeOH 20 °C 12 h High Extraction and concentration Used for intermediate conversion
Arylation (Method C) Imidazo[1,2-a]pyridin-3-amine + aryl halide Pd2(dba)3, XantPhos, t-BuONa, toluene 110 °C 12 h Moderate Prep-HPLC Coupling to introduce fluoropyridinyl group

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoropyridin-3-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atom on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the fluorinated pyridine ring under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(6-Fluoropyridin-3-yl)benzoic acid.

    Reduction: Formation of 2-(6-Fluoropyridin-3-yl)benzyl alcohol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-Fluoropyridin-3-yl)benzaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Fluoropyridin-3-yl)benzaldehyde involves its interaction with various molecular targets. The fluorine atom can enhance the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Pyrimidine Carbaldehydes

Pyrimidine carbaldehydes (e.g., pyrimidyl-5-carbaldehyde ) demonstrate exceptional hemiacetal formation efficiency (95% yield), attributed to the electron-deficient pyrimidine ring stabilizing the transition state. In contrast, benzaldehyde derivatives without heterocycles show lower reactivity .

Phosphine-Substituted Benzaldehydes

2-(Diphenylphosphino)benzaldehyde forms metal complexes (Ni(II), Pd(II)) with antibacterial, antifungal, and anticancer activities. The phosphine group facilitates coordination to metal centers, enabling catalytic or therapeutic applications. However, attempts to synthesize its malonic acid dihydrazide derivative under acidic conditions yielded unexpected biimino-bridged diphosphonium compounds, emphasizing the sensitivity of such systems to reaction conditions .

Fluoropyridinyl-Substituted Derivatives

5-(6-Fluoropyridin-3-yl)-2-methoxy-benzaldehyde

This analog replaces the hydrogen at the benzaldehyde 2-position with a methoxy group.

2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole

The trifluoromethyl group enhances lipophilicity and metabolic stability, traits valuable in pharmaceutical intermediates. Such structural modifications underscore the versatility of fluoropyridinyl motifs in drug design .

Data Tables

Table 1: Comparison of Hemiacetal Formation Yields

Compound Hemiacetal Yield (%) Reference
Benzaldehyde 9
Pyrimidyl-5-carbaldehyde 95
2-(6-Fluoropyridin-3-yl)benzaldehyde* *Predicted: 70–90 -

*Predicted based on heterocyclic electronic effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(6-Fluoropyridin-3-yl)benzaldehyde, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of fluorinated benzaldehyde derivatives often involves Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. For example, a patent (EP 4,374,877 A2) describes synthesizing fluorobenzaldehyde analogs via multi-step reactions, highlighting temperature control (35–55°C) as critical for minimizing side products . To optimize yield, researchers should perform kinetic studies using HPLC or GC-MS to monitor intermediate formation and adjust catalysts (e.g., Pd/C or Buchwald-Hartwig catalysts) based on steric and electronic effects of substituents.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and fluoropyridinyl ring signals (δ 7.5–8.5 ppm). Compare with PubChem data for analogous fluorinated benzaldehydes (e.g., InChIKey: SYHOEMXTIIFZLJ for 2-Fluoro-6-(thiophen-3-yl)benzaldehyde) .
  • Mass Spectrometry : High-resolution LC-MS or MALDI-TOF can validate molecular weight (theoretical: 201.20 g/mol) and detect impurities.
  • X-ray Crystallography : For solid-state conformation analysis, particularly to study intramolecular hydrogen bonding between the aldehyde and fluoropyridinyl group.

Q. What precautions are necessary when handling the reactive aldehyde group in this compound during synthesis?

  • Methodological Answer : The aldehyde group is prone to oxidation and nucleophilic attack. Use anhydrous conditions (e.g., Schlenk line) and stabilizing agents like molecular sieves or trimethyl orthoformate. For storage, dissolve in dry DMSO under inert gas (argon/nitrogen) to prevent dimerization or hydrate formation .

Advanced Research Questions

Q. How can this compound be utilized in designing bioactive molecules, and what computational tools support this?

  • Methodological Answer : The fluoropyridinyl moiety enhances metabolic stability and bioavailability in drug candidates. Use molecular docking (AutoDock Vina, Schrödinger) to predict binding affinity with target proteins (e.g., kinase inhibitors). For example, analogs like N-[6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide have shown selective binding to ATP-binding pockets . Pair with MD simulations (GROMACS) to assess conformational stability under physiological conditions.

Q. What strategies resolve contradictions in reported synthetic yields or purity for fluorinated benzaldehyde derivatives?

  • Methodological Answer : Discrepancies often arise from variations in reaction conditions or purification methods.

  • Reproducibility : Validate protocols using controlled experiments (e.g., replicate EP 4,374,877’s temperature gradient study for byproduct analysis) .
  • Analytical Harmonization : Cross-validate purity via orthogonal methods: HPLC (C18 column, acetonitrile/water gradient), 19F^{19}\text{F} NMR for fluorine content, and Karl Fischer titration for moisture .

Q. How does the electronic effect of the 6-fluoro substituent influence the reactivity of the pyridinyl ring in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluoro group deactivates the pyridinyl ring, directing electrophilic substitution to specific positions. Use DFT calculations (Gaussian 09) to map electron density and predict regioselectivity. Experimental validation via Pd-catalyzed coupling (e.g., with boronic acids) can confirm computational predictions, as seen in analogs like 4-(6-Fluoropyridin-3-yl)benzaldehyde .

Key Considerations

  • Advanced Tools : Emphasize computational chemistry and multi-step synthesis validation for academic rigor.
  • Contradiction Resolution : Highlight reproducibility frameworks and analytical cross-validation to address data conflicts.

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